molecular formula C18H16N2O4S2 B048504 4-Succinimidyloxycarbonyl-alpha-methyl-alpha(2-pyridyldithio)toluene CAS No. 112241-19-7

4-Succinimidyloxycarbonyl-alpha-methyl-alpha(2-pyridyldithio)toluene

Cat. No. B048504
M. Wt: 388.5 g/mol
InChI Key: GKSPIZSKQWTXQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds, such as N-succinimidyl 3-(2-pyridyldithio)propionate, involves the reaction of N-hydroxysuccinimide ester groups with amino groups, and the 2-pyridyl disulphide structure reacts with aliphatic thiols. This process forms the basis for the introduction of thiol groups into proteins, a step critical for subsequent bioconjugation reactions (Carlsson, Drevin, & Axén, 1978).

Molecular Structure Analysis

The molecular structure of related compounds, such as 2, 4-bis(ethoxycarbonylamido)toluene, has been studied using crystallography, revealing detailed insights into their geometrical configuration. Such analyses contribute to understanding the reactivity and interaction of these compounds with biological molecules (Zhou, 1984).

Chemical Reactions and Properties

4-Succinimidyloxycarbonyl-alpha-methyl-alpha(2-pyridyldithio)toluene participates in thiol-disulphide exchange reactions, a property that is leveraged in protein labeling and the creation of protein-protein conjugates. These conjugates can be reversibly dissociated, offering a versatile tool for studying protein interactions and functions (Carlsson, Drevin, & Axén, 1978).

Physical Properties Analysis

While specific physical properties of 4-Succinimidyloxycarbonyl-alpha-methyl-alpha(2-pyridyldithio)toluene are not detailed in the available literature, the physical properties of similar compounds, such as their crystalline form, solubility, and stability, play a crucial role in their application in biochemical assays. For instance, N-Succinimidyl 3-(2-pyridyldithio)propionate's stability in crystalline form underlines the importance of proper storage and handling conditions for effective use (Carlsson, Drevin, & Axén, 1978).

Chemical Properties Analysis

The chemical properties, such as reactivity with amino and thiol groups, enable the targeted modification of proteins without affecting their native structure. This selective reactivity is foundational for the development of bioconjugation techniques, significantly impacting biomedical research and therapeutic development (Carlsson, Drevin, & Axén, 1978).

Scientific Research Applications

  • It is used as an alternative internal standard for analyzing ethosuximide in serum by gas chromatography. This application is significant in toxicological studies and medical diagnostics (Solow, Tupper, & Kenfield, 1978).

  • The compound plays a role in protein thiolation and reversible protein-protein conjugation. This is important in biochemical research, particularly in the study of protein interactions and functionalities (Carlsson, Drevin, & Axén, 1978).

  • It is utilized in the preparation of immunotoxins by cross-linking antibody and deglycosylated ricin A chain molecules. These immunotoxins can be used in cancer therapy, targeting specific cancer cells (Gheţie, Swindell, Uhr, & Vitetta, 1993).

  • The compound is involved in the synthesis of aromatic or benzylic hydroxylation products. This is significant in organic chemistry and pharmaceutical synthesis, as it allows for the creation of complex molecules (Pikus, Studts, McClay, Steffan, & Fox, 1997).

  • Additionally, it's used in the methanogenic transformation of toluene into benzylsuccinate or hydroxylated intermediates. This process is crucial in environmental microbiology, particularly in the biodegradation of pollutants (Fowler, Dong, Sensen, Suflita, & Gieg, 2012).

Safety And Hazards

SMPT is sensitive to moisture . The vial is packaged in a resealable bag with a desiccant to reduce exposure to moisture .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[1-(pyridin-2-yldisulfanyl)ethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S2/c1-12(25-26-15-4-2-3-11-19-15)13-5-7-14(8-6-13)18(23)24-20-16(21)9-10-17(20)22/h2-8,11-12H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSPIZSKQWTXQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O)SSC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70920701
Record name 1-[(4-{1-[(Pyridin-2-yl)disulfanyl]ethyl}benzoyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70920701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Dioxopyrrolidin-1-yl) 4-[1-(pyridin-2-yldisulfanyl)ethyl]benzoate

CAS RN

112241-19-7
Record name 4-Succinimidyloxycarbonyl-alpha-methyl-alpha(2-pyridyldithio)toluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112241197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(4-{1-[(Pyridin-2-yl)disulfanyl]ethyl}benzoyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70920701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Succinimidyloxycarbonyl-alpha-methyl-alpha(2-pyridyldithio)toluene
Reactant of Route 2
Reactant of Route 2
4-Succinimidyloxycarbonyl-alpha-methyl-alpha(2-pyridyldithio)toluene
Reactant of Route 3
Reactant of Route 3
4-Succinimidyloxycarbonyl-alpha-methyl-alpha(2-pyridyldithio)toluene
Reactant of Route 4
Reactant of Route 4
4-Succinimidyloxycarbonyl-alpha-methyl-alpha(2-pyridyldithio)toluene
Reactant of Route 5
Reactant of Route 5
4-Succinimidyloxycarbonyl-alpha-methyl-alpha(2-pyridyldithio)toluene
Reactant of Route 6
Reactant of Route 6
4-Succinimidyloxycarbonyl-alpha-methyl-alpha(2-pyridyldithio)toluene

Citations

For This Compound
23
Citations
A Wagh, B Law - Antibody-Drug Conjugates, 2013 - Springer
Antibodies are one of the most commonly used targeting ligands for nanocarriers, mainly because they are specific, have a strong binding affinity, and are available for a number of …
Number of citations: 11 link.springer.com
G Fracasso, G Bellisola, S Cingarlini, D Castelletti… - The …, 2002 - Wiley Online Library
BACKGROUND There is presently no effective therapy for relapsing, metastatic, androgen‐independent prostate cancer. Immunotherapy with monoclonal antibody–vehicled toxins (…
Number of citations: 124 onlinelibrary.wiley.com
SE Barrett, MT Abrams, R Burke, BA Carr… - International journal of …, 2014 - Elsevier
A series of amphiphilic, biodegradable polypeptide copolymers were prepared for the delivery of siRNA (short interfering ribonucleic acid). The molecular weight (or polymer chain …
Number of citations: 14 www.sciencedirect.com
J Fahrmeir, M Ogris - Delivery Of Protein And Peptide Drugs In …, 2006 - books.google.com
Crucial requirements in successful cancer therapy are the delivery of the therapeutic drug into target cells, a high level of selectivity, low toxicity, as well as the absence of side-effects …
Number of citations: 2 books.google.com
SE Barrett, EN Guidry - SiRNA Delivery Methods: Methods and Protocols, 2016 - Springer
The realization of polymer conjugate-based RNA delivery as a clinical modality requires the development and optimization of novel formulations. Although many literature examples of …
Number of citations: 2 link.springer.com
SE Barrett, RS Burke, MT Abrams, C Bason… - Journal of Controlled …, 2014 - Elsevier
The greatest challenge standing in the way of effective in vivo siRNA delivery is creating a delivery vehicle that mediates a high degree of efficacy with a broad therapeutic window. Key …
Number of citations: 34 www.sciencedirect.com
P Wolf - Antibody-Drug Conjugates and Immunotoxins: From …, 2012 - Springer
The prostate-specific membrane antigen (PSMA) represents a valuable antigen for the generation of antibody–drug conjugates (ADCs), since it is present on the cell surface at all tumor …
Number of citations: 8 link.springer.com
RC McBerney - 2020 - etheses.whiterose.ac.uk
Post-translational glycosylation of proteins is an extremely complex process, involving large enzymatic cascades leading to many heterogeneous glycoforms. Performing glycosylation …
Number of citations: 2 etheses.whiterose.ac.uk
H Lee, HJ Hong, S Ahn, D Kim, SH Kang, K Cho… - Polymers, 2023 - mdpi.com
Hydrogels are widely used in stem cell therapy due to their extensive tunability and resemblance to the extracellular matrix (ECM), which has a three-dimensional (3D) structure. These …
Number of citations: 1 www.mdpi.com
CT Hsu, CY Ting, J Hwang - Chimeric Toxins - researchgate.net
Vaccines have been developed in order to prevent infectious diseases. They have succeeded in eliminating smallpox, one of mankind’s long-standing and most terrible scourges [1]. In …
Number of citations: 0 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.